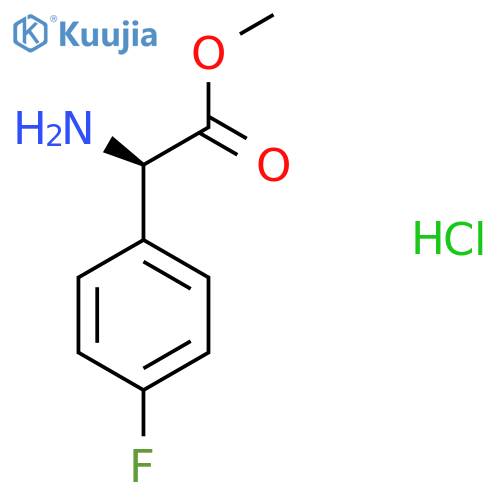Cas no 439213-22-6 (Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride)

439213-22-6 structure
商品名:Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride
CAS番号:439213-22-6
MF:C9H11ClFNO2
メガワット:219.640545129776
MDL:MFCD09800653
CID:68095
PubChem ID:44890845
Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- methyl (2R)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride
- METHYL D-2-(4-FLUOROPHENYL)GLYCINATE HCL
- Methyl D-2-(4-fluorophenyl)glycinate hydrochloride
- (R)-2-(4-fluorophenyl)glycine methyl ester hydrochloride
- methyl (R)-amino-(4-fluoro-phenyl)-acetate hydrochloride
- DTXSID20661354
- A7021
- BS-25016
- methyl d-2-(4-fluorophenyl)glycinate, AldrichCPR
- (R)-AMINO-(4-FLUORO-PHENYL)-ACETIC ACID METHYL ESTER HYDROCHLORIDE
- Methyld-2-(4-fluorophenyl)glycinate hydrochloride
- AKOS015920457
- MFCD09800653
- Methyl (R)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
- CS-0200088
- Methyl (2R)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
- methyl (2R)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
- AC-24605
- 439213-22-6
- Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride
-
- MDL: MFCD09800653
- インチ: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1
- InChIKey: JLGSKYIBZLQSFR-DDWIOCJRSA-N
- ほほえんだ: Cl.FC1C=CC(=CC=1)[C@H](C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 219.04600
- どういたいしつりょう: 219.0462344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- PSA: 52.32000
- LogP: 2.50080
Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB285292-5g |
(R)-Amino-(4-fluoro-phenyl)-acetic acid methyl ester hydrochloride, 97% (H-D-Phg(4-F)-OMe.HCl); . |
439213-22-6 | 97% | 5g |
€586.00 | 2025-02-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-269565-100 mg |
Methyl D-2-(4-fluorophenyl)glycinate HCl, |
439213-22-6 | 100MG |
¥564.00 | 2023-07-11 | ||
| abcr | AB285292-1g |
(R)-Amino-(4-fluoro-phenyl)-acetic acid methyl ester hydrochloride, 97% (H-D-Phg(4-F)-OMe.HCl); . |
439213-22-6 | 97% | 1g |
€178.00 | 2025-02-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-269565-100mg |
Methyl D-2-(4-fluorophenyl)glycinate HCl, |
439213-22-6 | 100mg |
¥564.00 | 2023-09-05 | ||
| A2B Chem LLC | AD30117-1g |
Methyl d-2-(4-fluorophenyl)glycinate hcl |
439213-22-6 | 98% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AD30117-25g |
Methyl d-2-(4-fluorophenyl)glycinate hcl |
439213-22-6 | 98% | 25g |
$1403.00 | 2024-04-20 | |
| A2B Chem LLC | AD30117-5g |
Methyl d-2-(4-fluorophenyl)glycinate hcl |
439213-22-6 | 98% | 5g |
$358.00 | 2024-04-20 | |
| AstaTech | 64179-5/G |
METHYL D-2-(4-FLUOROPHENYL)GLYCINATE HCL |
439213-22-6 | 97% | 5g |
$188 | 2023-09-16 | |
| TRC | M305308-10mg |
Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride |
439213-22-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M305308-100mg |
Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride |
439213-22-6 | 100mg |
$ 80.00 | 2022-06-02 |
Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride 関連文献
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
439213-22-6 (Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride) 関連製品
- 170902-76-8((R)-Methyl 2-amino-2-(4-fluorophenyl)acetate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:439213-22-6)Methyl d-2-(4-Fluorophenyl)glycinate Hydrochloride

清らかである:99%
はかる:5g
価格 ($):166.0